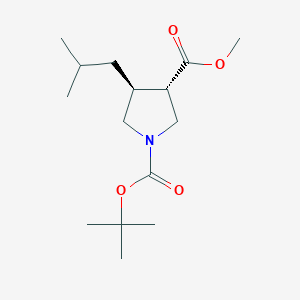
1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl, methyl, and isobutyl groups
Métodos De Preparación
The synthesis of 1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. The preparation begins with the formation of the pyrrolidine ring, followed by the introduction of the tert-butyl, methyl, and isobutyl groups through various substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Análisis De Reacciones Químicas
1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, acids, and bases.
Aplicaciones Científicas De Investigación
1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate can be compared with other pyrrolidine derivatives, such as:
1-(tert-Butyl) 3-methyl (3S,4S)-4-ethylpyrrolidine-1,3-dicarboxylate: Similar in structure but with an ethyl group instead of an isobutyl group.
1-(tert-Butyl) 3-methyl (3S,4S)-4-propylpyrrolidine-1,3-dicarboxylate: Features a propyl group, leading to different chemical and physical properties.
1-(tert-Butyl) 3-methyl (3S,4S)-4-phenylpyrrolidine-1,3-dicarboxylate:
Propiedades
Fórmula molecular |
C15H27NO4 |
|---|---|
Peso molecular |
285.38 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-methyl (3S,4S)-4-(2-methylpropyl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C15H27NO4/c1-10(2)7-11-8-16(9-12(11)13(17)19-6)14(18)20-15(3,4)5/h10-12H,7-9H2,1-6H3/t11-,12-/m1/s1 |
Clave InChI |
NYJSASXBMYXNFJ-VXGBXAGGSA-N |
SMILES isomérico |
CC(C)C[C@@H]1CN(C[C@H]1C(=O)OC)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC1CN(CC1C(=O)OC)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320189.png)
![N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B13320191.png)
![N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13320194.png)
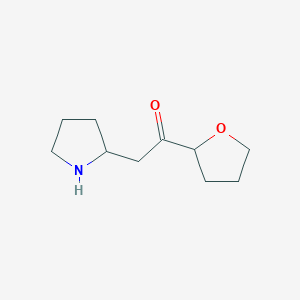
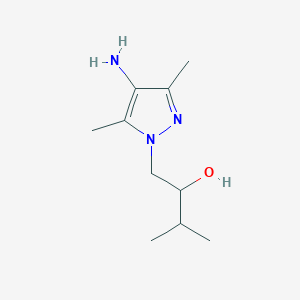
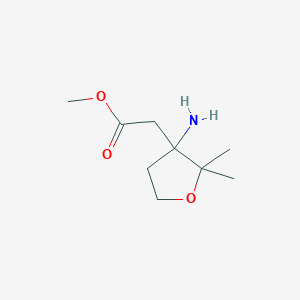
![3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13320203.png)
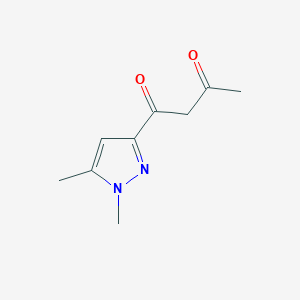
![4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13320222.png)
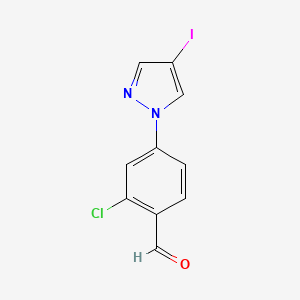

![6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]](/img/structure/B13320248.png)

![4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13320252.png)
